molecular formula C12H7F3N2 B13120326 7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline

7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B13120326
M. Wt: 236.19 g/mol
InChI Key: WONWUUOGTSOLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C₁₂H₇F₃N₂ It is characterized by the presence of a trifluoromethyl group attached to the pyrrolo[1,2-a]quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles with appropriate quinoxaline derivatives. One common method includes the use of 1-(2-aminophenyl)pyrroles as starting materials, which undergo intramolecular cyclization to form the desired compound . The reaction conditions often involve the use of catalysts such as iron (Fe) and heating at specific temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of heterogeneous catalysts, such as phosphate-based catalysts, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoxaline ring .

Scientific Research Applications

7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is unique due to the presence of the trifluoromethyl group, which imparts specific electronic and steric effects. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)8-3-4-11-10(6-8)16-7-9-2-1-5-17(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONWUUOGTSOLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.